![molecular formula C11H7ClF3NO B6149904 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline CAS No. 1407066-10-7](/img/new.no-structure.jpg)
2-chloro-6-(2,2,2-trifluoroethoxy)quinoline
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Overview
Description
2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is a quinoline derivative characterized by the presence of a chloro group at the second position and a trifluoroethoxy group at the sixth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline typically involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of dihydroquinoline derivatives
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline possess antibacterial and antifungal activities against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory effect | |
Staphylococcus aureus | Moderate activity | |
Aspergillus niger | Antifungal activity |
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer potential. The incorporation of trifluoroethoxy groups has been linked to enhanced efficacy in inhibiting cancer cell proliferation.
- Case Study : A study demonstrated that related quinoline compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a potential pathway for developing new anticancer agents .
Insecticidal Activity
The compound has been identified as an effective insecticide. Its mechanism involves disrupting the nervous system of pests, leading to paralysis and death.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can inhibit enzyme activities or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: Similar structure but with a pyrazine ring instead of a quinoline ring.
2-Chloro-6-(trifluoromethoxy)quinoline: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
Lansoprazole Related Compound B: Contains a trifluoroethoxy group but is structurally different as it is based on a benzimidazole scaffold.
Uniqueness: 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is unique due to the presence of both a chloro and a trifluoroethoxy group on the quinoline ring, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .
Properties
CAS No. |
1407066-10-7 |
---|---|
Molecular Formula |
C11H7ClF3NO |
Molecular Weight |
261.6 |
Purity |
95 |
Origin of Product |
United States |
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